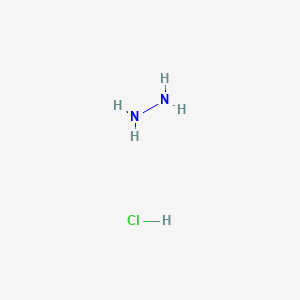

Hydrazine hydrochloride

Description

Properties

IUPAC Name |

hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/ClH.H4N2/c;1-2/h1H;1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIVUUOPIAYRCAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ClH5N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101033221 | |

| Record name | Hydrazine, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101033221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

68.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Hydrazine monohydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14787 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5341-61-7, 2644-70-4, 14011-37-1 | |

| Record name | Hydrazine, dihydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5341-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazinium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2644-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazine monochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002644704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazine, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014011371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazine dihydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2122 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrazine, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydrazine, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101033221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydrazinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.323 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDRAZINE MONOCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SAC70ZC332 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of Hydrazine Hydrochloride

Classical Synthesis Routes and Refinements for Hydrazine (B178648) Hydrochloride

The traditional preparation of hydrazine hydrochloride is primarily centered on direct acid-base neutralization reactions. These methods are valued for their simplicity and scalability, making them suitable for industrial production.

This compound, with the chemical formula N₂H₅Cl, is the monochloride salt of hydrazine. The most direct synthesis involves the reaction of hydrazine (N₂H₄) with hydrogen chloride (HCl). In this acid-base reaction, the lone pair of electrons on one of the nitrogen atoms in the hydrazine molecule accepts a proton from hydrogen chloride, forming the hydrazinium (B103819) cation (N₂H₅⁺) and the chloride anion (Cl⁻). Further addition of HCl can lead to the formation of hydrazine dihydrochloride (B599025) (N₂H₆Cl₂). The reaction is a straightforward neutralization that leverages the basic nature of hydrazine.

A more common and practical laboratory and industrial method involves the use of hydrazine hydrate (B1144303) (N₂H₄·H₂O), which is safer and easier to handle than anhydrous hydrazine. The synthesis is achieved by reacting an equimolar amount of hydrazine hydrate with hydrochloric acid.

One detailed industrial process involves adding pure water, 80% hydrazine hydrate, and 37% hydrochloric acid into a glass-lined reactor. guidechem.com The mixture is stirred at a controlled temperature of 55-60°C. guidechem.com The process emphasizes careful control of stoichiometry and reaction conditions to ensure high purity. After the initial reaction, the solution is filtered while hot, and the filtrate's pH is adjusted to a range of 4-5 using either hydrochloric acid or hydrazine hydrate. guidechem.com The solution is then concentrated by boiling until a crystalline film appears, followed by cooling and stirring to promote crystallization at 25°C. guidechem.com The resulting crystals are separated via centrifugation, washed with anhydrous ethanol (B145695), and dried to yield the final product. guidechem.com This method is noted for its simplicity and suitability for large-scale production. guidechem.com

Another variation of this method is designed for the synthesis of related compounds, where the this compound is produced in situ. In this "one-pot" approach, a mixture of 50% hydrazine hydrate and ethanol is added dropwise to a solution of hydrogen chloride in ethanol at a low temperature of -10°C to -15°C, ensuring the final pH is between 2 and 4. google.com This generates an ethanolic solution of this compound ready for subsequent reactions. google.com

Table 1: Comparison of Classical Synthesis Methods for this compound

| Parameter | Method 1: Aqueous Synthesis | Method 2: Ethanolic Synthesis |

|---|---|---|

| Reagents | 80% Hydrazine Hydrate, 37% Hydrochloric Acid, Water | 50% Hydrazine Hydrate, Hydrogen Chloride in Ethanol |

| Solvent | Water | Ethanol |

| Temperature | 55-60°C (reaction), 25°C (crystallization) | -10°C to -15°C |

| pH Control | Adjusted to 4-5 | Adjusted to 2-4 |

| Isolation | Hot filtration, concentration, cooling crystallization, centrifugation | Used directly as a solution for subsequent steps |

| Reference | guidechem.com | google.com |

Advanced Synthetic Approaches for this compound and its Derivatives

Modern synthetic chemistry seeks to develop more efficient, environmentally benign, and versatile methods. This includes the application of green chemistry principles and the use of catalysts to facilitate the synthesis of complex hydrazine derivatives.

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use or generation of hazardous substances. While direct "green" syntheses of this compound itself are less documented, related research explores the use of benign reagents in reactions involving hydrazine.

L-ascorbic acid (Vitamin C) is recognized as a nontoxic, green reducing agent. nih.govrsc.org Its potential has been demonstrated in various chemical reductions, where it serves as an effective and environmentally friendly alternative to more hazardous reagents like hydrazine. nih.gov In the context of hydrazine chemistry, an interesting reaction occurs between L-ascorbic acid and hydrazine. Instead of the expected formation of a hydrazide, the hydrazinolysis of L-ascorbic acid leads to the formation of a hydrazinium salt. researchgate.net This highlights a specific reactivity pattern and provides a pathway to hydrazinium salts using a green reagent.

Transition metal-catalyzed reactions have become a cornerstone for the construction of hydrazine-containing molecules, which are important pharmacophores in many therapeutic drugs. psvmkendra.com These catalytic methods offer high efficiency and selectivity for creating C-N bonds, which is fundamental to synthesizing a wide array of hydrazine derivatives. psvmkendra.com

Catalytic strategies often involve the cross-coupling of hydrazines with various substrates. psvmkendra.com Prominent examples include palladium (Pd), copper (Cu), and iron (Fe)-catalyzed cross-coupling reactions of hydrazines with aryl halides. psvmkendra.com These methods are key to producing arylhydrazines and substituted hydrazones. psvmkendra.com

Specific examples of catalytic systems include:

Copper-Catalyzed Coupling: A CuI-catalyzed coupling of N-acyl-N′-substituted hydrazines with aryl iodides can be used to produce N-acyl-N′,N′-disubstituted hydrazines with high regioselectivity. organic-chemistry.org

Nickel-Catalyzed Photochemical Coupling: A Nickel(II)-bipyridine complex can catalyze a photochemical C-N coupling reaction between (hetero)aryl chlorides and hydrazides, offering excellent functional group tolerance without the need for an external photosensitizer. organic-chemistry.org

Ruthenium-Catalyzed Alkylation: A diaminocyclopentadienone ruthenium tricarbonyl complex serves as a catalyst for the synthesis of mono- or dialkylated acyl hydrazide compounds using alcohols as the alkylating agents through a "borrowing hydrogen" strategy. organic-chemistry.org

These advanced catalytic pathways provide versatile and powerful tools for medicinal chemists to explore and synthesize novel hydrazine derivatives with enhanced potency and selectivity. psvmkendra.com

Table 2: Overview of Catalytic Methods for Hydrazine Derivative Synthesis

| Catalyst System | Reaction Type | Substrates | Products | Reference |

|---|---|---|---|---|

| Palladium (Pd), Copper (Cu), Iron (Fe) | Cross-coupling | Hydrazines, Aryl halides | Arylhydrazines, Substituted hydrazones | psvmkendra.com |

| Copper(I) Iodide (CuI) | C-N Coupling | N-acyl-N′-substituted hydrazines, Aryl iodides | N-acyl-N′,N′-disubstituted hydrazines | organic-chemistry.org |

| Nickel(II)-bipyridine complex | Photochemical C-N Coupling | (Hetero)aryl chlorides, Hydrazides | Arylhydrazines | organic-chemistry.org |

| Ruthenium (Ru) tricarbonyl complex | Alkylation (Borrowing Hydrogen) | Acyl hydrazides, Alcohols | Mono- or dialkylated acyl hydrazides | organic-chemistry.org |

Catalytic Synthesis Pathways for Hydrazine Derivatives

Palladium-Catalyzed Allylic Substitution for N,N-Disubstituted Hydrazines

A direct and efficient methodology for synthesizing N,N-disubstituted hydrazines involves a palladium-catalyzed allylic substitution. researchgate.netacs.orgnih.govrawdatalibrary.net This reaction utilizes arylhydrazines as nucleophiles and allyl acetates as the electrophilic partners. researchgate.netacs.orgnih.govrawdatalibrary.net The process is characterized by its high degree of selectivity, both in terms of chemoselectivity and regioselectivity. researchgate.netnih.gov A notable feature of this method is its operation under an open-air system, facilitated by the use of the DPPPy phosphine (B1218219) ligand. researchgate.netacs.orgnih.gov

The reaction demonstrates broad substrate compatibility, accommodating a variety of functional groups on the substrates, including reactive moieties such as chloro, bromo, and iodo groups. researchgate.netacs.orgrawdatalibrary.net This tolerance allows for the synthesis of a diverse range of N¹-allylation products in moderate to good yields under simple and mild reaction conditions. researchgate.netacs.orgnih.govrawdatalibrary.net

The proposed mechanism for this transformation begins with the in situ formation of a Pd(0) complex from a Pd(II) precursor and the phosphine ligand. This complex coordinates with the double bond of the allyl acetate (B1210297). Subsequently, oxidative addition leads to the formation of a π-allyl palladium complex. This intermediate then undergoes a regioselective nucleophilic attack by the arylhydrazine at the N¹-position, yielding another Pd(0) complex. The final step involves the dissociation of this complex to release the N¹-allylated hydrazine product and regenerate the active Pd(0) catalyst for the next cycle. rawdatalibrary.net

Table 1: Key Features of Palladium-Catalyzed Allylic Substitution for N,N-Disubstituted Hydrazines

| Feature | Description |

| Catalyst System | Palladium precursor with a phosphine ligand (e.g., DPPPy) |

| Reactants | Arylhydrazines (nucleophile), Allyl acetates (electrophile) |

| Selectivity | High chemo- and regio-selectivity for N¹-allylation |

| Reaction Conditions | Mild, open-air system |

| Substrate Scope | Wide, including substrates with halogen groups (Cl, Br, I) |

| Yields | Moderate to good |

Ni(II)-Bipyridine Complex Catalyzed C-N Coupling

Nickel-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-nitrogen bonds. In the context of hydrazine derivatives, a highly effective C-N coupling of (hetero)aryl halides with benzophenone (B1666685) hydrazone has been reported, utilizing a Ni(II)-aryl halide complex as the catalyst. This reaction proceeds under ultraviolet irradiation (390–395 nm) in the presence of a soluble amine base and notably does not require an external photosensitizer. The methodology provides a convenient route to N-arylhydrazones, which are valuable synthetic intermediates. These products can undergo subsequent in-situ hydrolysis and cyclization in the same reaction vessel to synthesize various nitrogen-containing heterocycles such as indoles and N-arylpyrazoles.

The mechanism of such photoredox reactions involving Ni(II)-bipyridine complexes often involves the photochemical activation of the complex. nih.gov This activation can lead to the generation of Ni(I) and Ni(III) intermediates. nih.gov The catalytic cycle is proposed to involve the formation of a three-coordinate Ni(I)-bipyridine halide complex, which is a key species for facilitating the oxidative addition of the aryl halide. nih.gov However, the stability and reactivity of these Ni(I) complexes can be influenced by factors such as the solvent and the specific bipyridine ligand used, with dimerization being a potential off-cycle pathway that can diminish catalytic activity. nih.gov

It is important to note that the effectiveness of bipyridine as a ligand in nickel-catalyzed couplings involving nitrogen nucleophiles can be highly context-dependent. In a study on the nickel-catalyzed N-N cross-coupling for the synthesis of hydrazides from O-benzoylated hydroxamates and amines, the use of bidentate ligands such as bipyridine resulted in a complete loss of reactivity. acs.org This suggests that for certain nickel-catalyzed transformations, alternative ligands, such as N-heterocyclic carbenes, may be more suitable to achieve the desired reactivity. acs.org

Table 2: Characteristics of Ni(II)-Bipyridine Complex Catalyzed C-N Coupling

| Aspect | Details |

| Reaction Type | Photochemical C-N cross-coupling |

| Catalyst | Ni(II)-aryl halide complex (often with a bipyridine ligand) |

| Reactants | (Hetero)aryl halides, Benzophenone hydrazone |

| Conditions | UV irradiation (390–395 nm), soluble amine base, no external photosensitizer |

| Key Intermediates | Proposed Ni(I) and Ni(III) species |

| Ligand Role | Can be crucial for reactivity, but effectiveness is context-dependent |

| Synthetic Utility | Synthesis of N-arylhydrazones, leading to nitrogen heterocycles |

One-Pot and Multi-Component Synthesis Protocols

One-pot and multi-component reactions (MCRs) represent highly efficient synthetic strategies for the construction of complex molecules from simple precursors in a single operation, thereby avoiding the isolation of intermediates and reducing waste. Several such protocols have been developed for the synthesis of heterocyclic compounds utilizing hydrazine derivatives.

An example is the one-pot, four-component synthesis of pyrazolopyranopyrimidines. This reaction brings together an aryl/heterocyclic aldehyde, ethyl acetoacetate, barbituric acid, and hydrazine hydrate. mdpi.com The use of guanidine (B92328) hydrochloride as a catalyst in an aqueous medium highlights the green chemistry aspects of this methodology. mdpi.com This approach is lauded for its environmental friendliness, shorter reaction times, high yields, and simple work-up procedures. mdpi.com

Another significant multi-component protocol is the synthesis of dihydropyrano(2,3-c)pyrazole derivatives. researchgate.net This reaction involves the condensation of ethyl acetoacetate, hydrazine hydrate, malononitrile, and various aryl aldehydes. researchgate.net A noteworthy aspect of this method is the use of preheated fly-ash, an industrial waste product, as a cost-effective and environmentally benign catalyst. researchgate.net The reaction proceeds in an aqueous medium, further enhancing its green credentials, and delivers high yields of the desired products. researchgate.net

These multi-component strategies underscore the utility of this compound and its derivatives as key building blocks in the efficient and sustainable synthesis of diverse and biologically relevant heterocyclic scaffolds. mdpi.comresearchgate.net

Table 3: Comparison of One-Pot and Multi-Component Synthesis Protocols

| Product | Reactants | Catalyst | Solvent | Key Advantages |

| Pyrazolopyranopyrimidines | Aryl aldehyde, Ethyl acetoacetate, Barbituric acid, Hydrazine hydrate | Guanidine hydrochloride | Water | Environmentally benign, short reaction time, high yield |

| Dihydropyrano(2,3-c)pyrazoles | Ethyl acetoacetate, Hydrazine hydrate, Malononitrile, Aryl aldehyde | Preheated fly-ash | Water | Use of waste material as catalyst, non-toxic solvent, high yield |

Microwave-Assisted Synthetic Methodologies

Microwave-assisted organic synthesis has gained prominence as a technique that can significantly accelerate reaction rates, improve yields, and enhance product purity. This technology has been successfully applied to the synthesis of various hydrazine derivatives. The primary advantage of microwave irradiation is its ability to rapidly and uniformly heat the reaction mixture, leading to shorter reaction times compared to conventional heating methods. nih.govnih.gov

A facile and efficient one-step synthesis of fenamic acid hydrazides from their corresponding acids and hydrazine hydrate has been developed under solvent-free microwave irradiation. nih.gov This method is characterized by very short reaction times (4-12 minutes) and excellent yields (82-96%), offering a significant improvement over the traditional two-step conventional heating method which is more time-consuming. nih.gov

The synthesis of 1,2,4-triazole (B32235) derivatives has also been effectively achieved using microwave assistance. For instance, a one-pot synthesis of 1,3,5-trisubstituted-1,2,4-triazoles via the cyclization of amide derivatives with hydrazines was completed within one minute with an 85% yield, a stark contrast to the several hours required by conventional methods. nih.gov Similarly, the microwave-assisted synthesis of 5,6-substituted-3-hydrazinyl-1,2,4-triazines from aromatic or heteroaromatic methyl ketones, thiosemicarbazide, and hydrazine proceeds under mild conditions with good functional group compatibility. researchgate.net

Furthermore, the synthesis of 2-hydroxybenzohydrazide (B147611) derivatives through the reaction of methyl salicylate (B1505791) and hydrazine hydrate, followed by condensation with various aldehydes, has been successfully carried out using microwave irradiation (160-320 Watts for 2-8 minutes), yielding the final products in 68-81% yield. rsc.org These examples demonstrate the versatility and efficiency of microwave-assisted methodologies in the synthesis of hydrazine-containing compounds. nih.govnih.govresearchgate.netrsc.orgresearchgate.net

Table 4: Examples of Microwave-Assisted Synthesis of Hydrazine Derivatives

| Product | Reactants | Conditions | Yield | Reaction Time |

| Fenamic acid hydrazides | Fenamic acids, Hydrazine hydrate | Solvent-free, Microwave irradiation | 82-96% | 4-12 min |

| 1,3,5-Trisubstituted-1,2,4-triazoles | Amide derivatives, Hydrazines | Microwave irradiation | 85% | 1 min |

| 5,6-Substituted-3-hydrazinyl-1,2,4-triazines | Methyl ketones, Thiosemicarbazide, Hydrazine | Microwave irradiation | Moderate to good | Not specified |

| 2-Hydroxybenzohydrazide derivatives | Methyl salicylate, Hydrazine hydrate, Aldehydes | 160-320 W, Microwave irradiation | 68-81% | 2-8 min |

Mechanistic Investigations of this compound Formation and Derivatization

Role of Propargyl Moiety in Reactivity and Heterocyclic Ring Formation

The propargyl group is a highly versatile functional moiety in organic synthesis due to its unique combination of a triple bond and an adjacent methylene (B1212753) group. When incorporated into a hydrazine derivative, the propargyl moiety significantly influences the molecule's reactivity and provides a pathway for the construction of various heterocyclic rings.

Propargyl hydrazides are key intermediates that can be synthesized, for example, through the reaction of propargyl alcohols with p-tosyl hydrazide in the presence of a Lewis acid catalyst such as Sc(OTf)₃ or La(OTf)₃. These propargyl hydrazides can then be selectively converted into different pyrazole (B372694) derivatives. Treatment with an acid promotes a cyclization pathway to yield N-tosyl pyrazoles, while basic conditions lead to the formation of N-H pyrazoles. This demonstrates the role of the propargyl group as a precursor to a five-membered heterocyclic ring, with the reaction conditions dictating the final substitution pattern.

Furthermore, a one-step acid-catalyzed hydrazination/cyclization of propargyl alcohols can directly afford pyrazoles in high yields. The propargyl moiety's reactivity is harnessed in this transformation, where it acts as an electrophilic synthon for the formation of the pyrazole ring. The versatility of propargyl compounds extends beyond pyrazole synthesis, as they are recognized as valuable building blocks for a wide range of oxygen- and nitrogen-containing heterocycles through various cyclization, substitution, and addition reactions. The presence of multiple reactive centers in propargyl compounds makes them attractive synthons for constructing diverse molecular architectures.

Table 6: Reactivity and Heterocyclic Ring Formation involving the Propargyl Moiety

| Starting Material | Reagent/Condition | Product | Key Transformation |

| Propargyl alcohol | p-Tosyl hydrazide, Sc(OTf)₃ or La(OTf)₃ | Propargyl hydrazide | Hydrazination |

| Propargyl hydrazide | Acid | N-Tosyl pyrazole | Cyclization |

| Propargyl hydrazide | Base | N-H pyrazole | Cyclization and detosylation |

| Propargyl alcohol | Hydrazine derivative, Acid | Pyrazole | One-step hydrazination/cyclization |

Strategies for Achieving High Purity and Stability in this compound Synthesis

Achieving high purity and stability in the synthesis of this compound is paramount, particularly for its applications in pharmaceuticals and other sensitive chemical processes. The primary method for synthesizing this compound involves the reaction of hydrazine hydrate with hydrochloric acid. The simplicity of this acid-base neutralization reaction belies the complexities involved in producing a final product that meets stringent purity specifications.

The core of high-purity synthesis lies in the meticulous control of the reaction stoichiometry. An excess of hydrazine hydrate will result in a product contaminated with free hydrazine, which is a significant concern due to its reactivity and potential toxicity. Conversely, an excess of hydrochloric acid can lead to the formation of hydrazine dihydrochloride, altering the product's chemical properties. Therefore, precise molar equivalence is targeted during the reaction.

Post-synthesis purification is equally critical. Crystallization is a primary technique employed to isolate and purify this compound. The solubility of this compound in different solvents and at various temperatures is exploited to separate it from impurities that may have formed or been introduced during the synthesis. The choice of crystallization solvent and the control of cooling rates can significantly impact the purity and crystal morphology of the final product.

Phthalazines: The formation of phthalazine-related by-products is a concern primarily in synthetic routes that utilize phthalic anhydride (B1165640) or its derivatives as starting materials for more complex molecules containing a hydrazine moiety. In the direct synthesis of this compound from hydrazine hydrate and hydrochloric acid, phthalazines are not typically formed as by-products, as the precursors for such heterocyclic structures are absent. However, it is crucial to ensure that the starting materials, particularly if sourced from processes where such compounds are used, are free from these impurities.

Free Hydrazine: The presence of residual free hydrazine in the final this compound product is a critical quality parameter. Unreacted hydrazine not only represents an impurity but also poses stability and safety concerns. The primary strategy to minimize free hydrazine is the precise control of the molar ratio of hydrazine hydrate to hydrochloric acid during the synthesis. A slight excess of hydrochloric acid is often used to ensure the complete conversion of hydrazine to its hydrochloride salt.

Following the reaction, purification methods such as recrystallization are employed to further reduce the level of free hydrazine. The selection of an appropriate solvent system for recrystallization is crucial, as it should ideally dissolve this compound well at elevated temperatures but poorly at lower temperatures, while any residual hydrazine remains in the mother liquor. Analytical techniques, including chromatography, are used to quantify residual hydrazine, with acceptable levels in high-purity grades being in the parts-per-million (ppm) range. A patent for the production of a related compound, hydralazine (B1673433) hydrochloride, specifies a hydrazine content of not more than 0.001%, and preferably less than 0.0003%, highlighting the stringent control required.

Metal Ions: Metal ion contamination can arise from the raw materials, reaction vessels, and processing equipment. Certain metal ions, such as copper and iron, can catalyze the decomposition of hydrazine and its salts, leading to instability of the product.

Effective control of residual hydrazine and metal ion contaminants is a multi-faceted approach involving careful selection of raw materials, optimized reaction and purification conditions, and the use of specific purification agents.

Control of Residual Hydrazine: The level of residual hydrazine is a key indicator of the purity and stability of this compound. As a potent reducing agent, any free hydrazine can react with other substances or decompose, compromising the quality of the product. The manufacturing process for high-purity grades of related hydrazine salts, such as hydralazine hydrochloride, has been shown to achieve exceptionally low levels of residual hydrazine, on the order of 0.00004%. This is accomplished through a combination of precise stoichiometric control during the reaction and meticulous purification steps, primarily through recrystallization. The pH of the solution during crystallization is also a critical parameter that is carefully controlled to ensure the stability of the hydrochloride salt and to minimize the presence of the free base.

Control of Metal Ion Contaminants: The presence of metal ions can significantly impact the stability of this compound. To mitigate this, several strategies are employed. The use of glass-lined reactors can prevent leaching of metal ions from the reactor walls. Raw materials should be sourced with low metal ion content.

During the purification process, chelating agents are often utilized to sequester metal ions. Ethylenediaminetetraacetic acid (EDTA) is a common and effective chelating agent that can be added during the purification of related hydrazine salts to form stable, soluble complexes with metal ions, which are then removed in the mother liquor during crystallization. A process for purifying hydralazine hydrochloride, for example, involves the addition of activated carbon and EDTA to the aqueous solution before recrystallization to remove impurities and chelate metal ions. Ion-exchange resins can also be employed to remove cationic metal impurities from aqueous solutions of hydrazine salts.

The following table provides illustrative data on the reduction of impurities in the synthesis of a high-purity hydrazine salt, based on findings from the synthesis of a related compound:

| Parameter | Before Purification | After Purification | Method of Control |

| Total Impurities | > 0.5% | < 0.5% | Recrystallization |

| Individual Impurities | Not specified | < 0.05% | Recrystallization |

| Residual Hydrazine | < 0.0005% | < 0.0003% (typically ~0.00004%) | Stoichiometric control, Recrystallization |

| Metal Ions | Present | Significantly Reduced | Use of EDTA during purification |

This data is representative of the purification of a related hydrazine salt and illustrates the effectiveness of the described control strategies.

Mechanistic Studies and Chemical Reactivity of Hydrazine Hydrochloride in Advanced Systems

Redox Chemistry and Reducing Agent Properties of Hydrazine (B178648) Hydrochloride

Hydrazine hydrochloride, like hydrazine itself, is a potent reducing agent, a property derived from the nitrogen atoms' ability to be oxidized, typically to stable dinitrogen gas (N₂). wikipedia.orgcommonorganicchemistry.com This characteristic makes it a valuable reagent in various chemical transformations. The redox potential of the hydrazine/nitrogen couple underscores its capacity to donate electrons. The by-products of its reduction reactions, primarily nitrogen gas and water, are environmentally benign, which adds to its utility. wikipedia.org

Hydrazine and its derivatives are employed in a multitude of reduction processes, often in the form of hydrazine hydrate (B1144303) or its salts, like the hydrochloride. d-nb.infocitedrive.com These reactions are central to synthetic organic chemistry for the transformation of various functional groups. d-nb.infocitedrive.com

Applications in Catalytic Transfer Hydrogenation Processes

Catalytic transfer hydrogenation (CTH) is a powerful and widely used technique in synthetic chemistry that offers an alternative to traditional hydrogenation using flammable hydrogen gas. nih.govpsu.edu In CTH, this compound serves as a hydrogen donor, transferring hydrogen atoms to a substrate in the presence of a catalyst. d-nb.infotandfonline.com This method is valued for its mild reaction conditions, enhanced selectivity, and operational simplicity. citedrive.compsu.edu

The reduction of nitro compounds to their corresponding primary amines is a fundamental transformation in organic synthesis, as amines are crucial intermediates for pharmaceuticals, dyes, and agrochemicals. nih.govpsu.edu this compound, in conjunction with various catalysts, efficiently facilitates this reduction. nih.govtandfonline.com Palladium on carbon (Pd/C) is a commonly used and highly effective catalyst for this process. nih.govscispace.com The reaction is often highly selective, leaving other functional groups, such as halogens or carbonyls, intact. nih.govpsu.edu

For instance, a variety of halogenated nitroarenes have been selectively reduced to the corresponding anilines in good yields using hydrazine hydrate and Pd/C. nih.gov Similarly, studies have shown that using ammonium (B1175870) formate (B1220265) or hydrazine hydrate with a Pd/C catalyst provides an efficient route to primary amines with yields often exceeding 99%. tandfonline.com Other catalytic systems, such as those based on iron oxide or cerium-tin oxides, have also proven effective for the selective reduction of nitroaromatics with hydrazine. psu.edutandfonline.com

Table 1: Examples of Catalytic Transfer Hydrogenation of Nitro Compounds using Hydrazine

| Nitro Compound | Catalyst | Hydrogen Donor | Solvent | Conditions | Product | Yield (%) | Reference |

| Nitrobenzene | Pd/C | Hydrazine Hydrate | Ethanol (B145695) | Reflux | Aniline | >99 | tandfonline.com |

| 1-Bromo-4-(tert-butyl)-2-nitrobenzene | Pd/C | Hydrazine Hydrate | Ethanol | Open Reflux | 2-Bromo-5-(tert-butyl)aniline | High | nih.gov |

| p-Dinitrobenzene | CeO₂–SnO₂ | Hydrazine Hydrate | Methanol | Reflux | p-Nitroaniline | High | psu.edu |

| 4-Nitroacetophenone | MoO₂ | Hydrazine Hydrate | N/A | Room Temp | 4-Aminoacetophenone | High | rsc.org |

| 1,3-Dinitrobenzene | 10% Pd/C | Hydrazine | Ethanol/Water | Reflux | m-Nitroaniline | 55.3 | scispace.com |

This compound is also utilized in the hydrogenation of unsaturated carbon-carbon bonds, specifically alkenes and alkynes. d-nb.info The in-situ generation of diimide (N₂H₂) from the oxidation of hydrazine is a key step in these reductions. researchgate.netresearchgate.net Diimide readily reacts with alkenes and alkynes in a concerted, stereospecific manner, typically resulting in cis-addition of hydrogen across the multiple bond. organicchemistrydata.org

This method offers a mild alternative to metal-catalyzed hydrogenations. organicchemistrydata.org Research has demonstrated that the reduction of various alkenes and alkynes can be achieved with high chemoselectivity and excellent yields using hydrazine hydrate, often in the presence of an oxidant like oxygen or hydrogen peroxide to facilitate diimide formation. researchgate.netscribd.commetu.edu.tr For instance, a catalyst-free method using hydrazine hydrate in ethanol with oxygen present has been shown to smoothly reduce a range of alkenes and alkynes at moderate temperatures. scribd.com In some systems, photocatalytic approaches using catalysts like Fe@g-C₃N₄ have been developed to hydrogenate alkenes and alkynes with hydrazine hydrate under visible light. researchgate.net

Table 2: Hydrogenation of Unsaturated C-C Bonds with Hydrazine

| Substrate | Catalyst/Conditions | Product | Key Feature | Reference |

| Alkenes & Alkynes | Hydrazine hydrate, O₂, Ethanol | Alkanes & Alkenes | Catalyst-free, high chemoselectivity | researchgate.netmetu.edu.tr |

| Alkynes | Hydrazine hydrate, Air | cis-Alkenes | Selective hydrogenation without metal catalysts | ccspublishing.org.cn |

| Alkenes & Alkynes | Fe@g-C₃N₄, Visible light | Alkanes & Alkenes | Photoactive, magnetically separable catalyst | researchgate.net |

| Unhindered Alkenes & Alkynes | In-situ generated Diimide | cis-Alkanes & cis-Alkenes | Mild, stereospecific cis-reduction | organicchemistrydata.org |

The reduction of azides and nitriles to primary amines is another significant application of this compound's reducing power. d-nb.infoaakash.ac.in Organic azides can be readily converted to their corresponding amines with the release of nitrogen gas. aakash.ac.in This transformation is valuable for synthesizing primary amines from alkyl halides via an azide (B81097) intermediate. aakash.ac.in Catalytic systems, such as iron oxide (Fe₃O₄) nanoparticles with hydrazine hydrate, have been shown to efficiently reduce a variety of aromatic and sulfonyl azides to amines in excellent yields. rsc.org

Similarly, nitriles can be reduced to primary amines. aakash.ac.indavuniversity.org While strong reducing agents like lithium aluminum hydride are commonly used, catalytic transfer hydrogenation with hydrazine offers a milder alternative. aakash.ac.indavuniversity.org

Table 3: Reduction of Azides and Nitriles

| Functional Group | Reagent System | Product | Notes | Reference(s) |

| Organic Azides | Hydrazine hydrate, Fe₃O₄ nanoparticles | Primary Amines | Reusable magnetic catalyst, excellent yields | rsc.org |

| Organic Azides | Catalytic Hydrogenation (e.g., Pd/C, H₂) or LiAlH₄ | Primary Amines | Provides a pathway from alkyl halides to primary amines | aakash.ac.in |

| Nitriles | LiAlH₄ or Catalytic Hydrogenation | Primary Amines | Common methods for synthesizing primary amines | aakash.ac.indavuniversity.org |

| Acyl Azides | Heat, then H₂O (Curtius Rearrangement) | Primary Amines | Proceeds via an isocyanate intermediate | aakash.ac.inaakash.ac.in |

Hydrodeoxygenation (HDO) is a critical process for converting biomass-derived phenolic compounds, such as lignin, into valuable arenes (aromatic hydrocarbons). nih.govnih.gov This process typically involves the removal of hydroxyl groups from a phenol (B47542) ring. Traditional HDO methods often require high pressures of hydrogen gas and expensive catalysts. nih.govnih.gov

Recent research has highlighted a novel methodology using hydrazine in conjunction with a palladium on carbon (Pd/C) catalyst for the HDO of phenols and naphthols. nih.govnih.govacs.org In this system, hydrazine serves a dual role: it acts as a reductant and also participates in the formation of a hydrazone intermediate. nih.govnih.gov This approach allows for the efficient hydrodeoxygenation of a range of phenolic derivatives, including pharmaceutically relevant molecules and complex steroids, under more accessible reaction conditions compared to high-pressure hydrogen systems. nih.govnih.gov

Role in Oxygen Scavenging and Corrosion Inhibition

Hydrazine is a well-established oxygen scavenger and corrosion inhibitor, particularly in industrial water systems like boilers and heating systems. wikipedia.orgwikipedia.org Its ability to remove dissolved oxygen from water is crucial for preventing corrosion. quora.commhi.com The reaction of hydrazine with oxygen produces only nitrogen gas and water, which are harmless to the system. wikipedia.orgmhi.com

N₂H₄ + O₂ → N₂ + 2H₂O wikipedia.orgmhi.com

This property makes it a preferred choice over other scavengers like sodium sulfite, which can produce corrosive gases as byproducts. marinecare.nl

Beyond simply removing oxygen, hydrazine also contributes to the passivation of metal surfaces, particularly steel. It promotes the formation of a stable, protective layer of magnetite (Fe₃O₄) on the steel surface, which shields the metal from further corrosive attack. marinecare.nl This passivation effect is a key aspect of its role as a corrosion inhibitor. marinecare.nl The mechanism of inhibition often involves the adsorption of hydrazine or its derivative molecules onto the metal surface. nih.govrsc.org These adsorbed molecules can block the active sites for corrosion, effectively stifling both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions, classifying it as a mixed-type inhibitor. nih.govbohrium.com

Decomposition Mechanisms and Stability in Various Environments

The decomposition and stability of hydrazine and its salts, such as this compound, are complex processes influenced by catalytic surfaces and environmental conditions. Understanding these mechanisms is critical for applications ranging from chemical synthesis to hydrogen storage.

The catalytic decomposition of hydrazine is a pivotal reaction, particularly for in-situ hydrogen production. The choice of catalyst and reaction conditions significantly dictates the reaction pathway and product selectivity.

Iridium supported on cerium oxide (Ir/CeO₂) has been identified as a highly effective catalyst for the decomposition of hydrous hydrazine. nih.govmdpi.com Research has focused on optimizing reaction parameters to maximize hydrogen yield and catalytic activity, often in alkaline conditions which favor hydrogen generation. nih.govresearchgate.net The catalyst is typically prepared via a deposition-precipitation method. nih.govresearchgate.netnih.gov Metallic iridium, rather than iridium oxide (IrO₂), is the active phase for the decomposition. cardiff.ac.uk Studies have systematically varied parameters to determine their impact on the reaction. nih.govnih.gov

Key findings from studies on Ir/CeO₂ catalysis show that turnover frequency (TOF), a measure of catalytic activity, and hydrogen selectivity are sensitive to temperature, catalyst loading, and base concentration. For instance, while increasing the temperature from 30 °C to 70 °C significantly boosts the reaction rate (TOF₅₀% from 107.3 to 923.0 h⁻¹), it can decrease the final hydrogen yield. nih.gov

Interactive Data Table: Effect of Reaction Parameters on Hydrous Hydrazine Decomposition over Ir/CeO₂ Catalyst

| Parameter | Condition | Observation | Impact on Activity/Selectivity | Citation |

| Temperature | 30 °C vs. 70 °C | TOF₅₀% increased from 107.3 h⁻¹ to 923.0 h⁻¹. | Higher temperature increases reaction rate but can decrease H₂ yield. | nih.gov |

| Catalyst Amount | Substrate/Metal Molar Ratio: 500:1, 250:1, 125:1 | Increasing catalyst amount enhances the initial rate of gas production. | Higher catalyst concentration leads to faster decomposition. | nih.gov |

| Stirring Speed | 600 rpm to 1200 rpm | Reaction rate increases with stirring speed up to a plateau. | Ensures reaction is not limited by mass transfer. | nih.gov |

| Base Concentration | 0 M to 1.0 M NaOH | The presence of a base (0.5 M NaOH) is optimal for high activity. | Base concentration significantly influences catalytic performance. | nih.govresearchgate.net |

| Catalyst State | Reduced (Metallic Ir) vs. Non-reduced (IrO₂) | The non-reduced catalyst shows negligible activity. | Metallic iridium is the active catalytic species. | cardiff.ac.uk |

Noble metals, including iridium, platinum, palladium, and ruthenium, are recognized for their high catalytic activity in hydrazine decomposition. mdpi.com While non-noble metals like nickel and cobalt are often more selective towards producing hydrogen, noble metals exhibit superior reaction rates. mdpi.com The dissolution of platinum-iridium alloys for industrial processing, for example, is achieved using aqua regia, a highly acidic solution, highlighting the stability of these metals in such environments. mdpi.com

In the context of catalytic decomposition, research has explored bimetallic and trimetallic catalysts to leverage the strengths of different elements. An Ir-Ru-B/CeO₂ catalyst, for instance, demonstrated unprecedented activity for hydrogen generation from hydrazine monohydrate. rsc.org This enhanced performance was attributed to the collective contributions of Ir-Ru alloying, boron doping, and strong interactions between the metal and the ceria support. rsc.org While much of the research on hydrogen generation is conducted in alkaline media, the inherent catalytic nature of platinum and ruthenium is crucial. mdpi.comrsc.org Their similar chemical behaviors, however, can make them difficult to separate from one another during recovery processes. mdpi.com

Theoretical studies, primarily using density functional theory (DFT), have provided significant insight into the fundamental steps of hydrazine decomposition on metal surfaces. rsc.orgresearchgate.netnih.gov The reaction mechanism hinges on the selective cleavage of either the N-N bond or the N-H bonds within the hydrazine molecule.

On various catalytic surfaces, including iridium (Ir), rhodium (Rh), and copper (Cu), the decomposition is found to preferentially initiate with the scission of the N-N bond. researchgate.netnih.govrsc.org This initial step forms two adsorbed amino radicals (NH₂). researchgate.netrsc.org This pathway is generally more favorable energetically and kinetically than the alternative, which involves the initial breaking of an N-H bond (dehydrogenation). rsc.orgrsc.org

Following the initial N-N bond cleavage, the reaction proceeds through several proposed mechanisms:

Dehydrogenation assisted by amino groups: The newly formed NH₂ radicals can assist in stripping hydrogen atoms from other hydrazine molecules, leading to the formation of ammonia (B1221849) (NH₃) and nitrogen (N₂). researchgate.net

Stepwise H stripping: On Rh(111), the most favorable pathway involves the initial N-N scission, followed by the stepwise removal of hydrogen from adsorbed N₂Hₓ species, ultimately yielding N₂ and NH₃. nih.gov

Low-temperature ammonia production: On an iridium catalyst model, the low-temperature decomposition is interpreted as consecutive NH₂ abstractions that produce ammonia and nitrogen. iastate.edu

When released into the environment, hydrazine undergoes degradation through several chemical and biological pathways. researchgate.netcanada.ca Its fate is determined by a variety of factors including pH, the presence of oxygen and metal ions, and microbial activity. researchgate.netscispace.com

In aqueous systems, the principal degradation mechanism for hydrazine is a four-electron oxidation process that converts it into nitrogen gas (N₂) and water. scispace.comcdc.gov This reaction is significantly influenced by dissolved oxygen, especially at higher pH values. scispace.com The presence of metal ions, such as copper (II), can catalyze this degradation, increasing the reaction rate. scispace.com In oxygen-poor environments or in the presence of certain catalysts, a side reaction can occur, producing ammonia. scispace.comcdc.gov

Hydrazine can also be removed from the environment through biodegradation at low concentrations. cerij.or.jp However, it is not susceptible to hydrolysis. cerij.or.jp Due to its reactivity, particularly its oxidation, hydrazine is not expected to persist for long periods in most oxygenated environmental compartments. scispace.comcerij.or.jp

Catalytic Decomposition of Hydrazine and its Salts

Reactions Leading to Derivative Formation

This compound, as a salt of hydrazine, is a versatile starting material for the synthesis of various organic derivatives. These reactions typically leverage the nucleophilic nature of the nitrogen atoms.

One of the most fundamental reactions is the formation of hydrazones. Aldehydes and ketones react with hydrazine in a nucleophilic addition reaction to form hydrazone derivatives. libretexts.org This reaction is a key step in the Wolff-Kishner reduction, where the intermediate hydrazone is subsequently treated with a strong base at high temperatures to reduce the carbonyl group to a methylene (B1212753) group, releasing nitrogen gas. libretexts.org

This compound can also be used to synthesize heterocyclic compounds. For example, the reaction of phenylhydrazine (B124118) hydrochloride with an excess of urea, when heated, leads to the formation of 1-phenyl-4-anilinourazole, a derivative of 1,2,4-triazole (B32235). cdnsciencepub.com This reaction proceeds through a proposed transcarbamylation mechanism. cdnsciencepub.com

Furthermore, more complex N'-alkyl hydrazides can be synthesized in a multi-step process starting from hydrazides. This involves protecting the hydrazine moiety, for instance with a trifluoroacetyl group, followed by alkylation with alkyl halides or alcohols, and subsequent deprotection to yield the desired N'-substituted hydrazine derivative. scholaris.ca Direct alkylation of hydrazine with alkylating agents like alkyl chlorides can also produce mono-, di-, and tri-substituted derivatives, although controlling the degree of substitution can be challenging. dtic.mil

Formation of Hydrazones, Azides, and Hydrazides

This compound is a fundamental reagent in the synthesis of hydrazones, azides, and hydrazides, which are important intermediates and final products in organic and medicinal chemistry.

Hydrazones are typically formed through the condensation reaction of hydrazine or its derivatives with aldehydes and ketones. nih.govoup.com This reaction is a cornerstone of organic synthesis, providing a pathway to a wide variety of heterocyclic compounds and other functionalized molecules. wikipedia.org The general method often involves refluxing the reactants in a solvent like ethanol, methanol, or butanol, sometimes with an acid catalyst, to yield hydrazones in moderate to excellent yields. nih.gov The reaction can also be carried out under greener conditions, such as using ultrasound, microwaves, or mechanochemical methods. nih.gov For instance, hydrazones can be synthesized from hydralazine (B1673433) hydrochloride and various aldehydes, serving as valuable intermediates for the synthesis of 1,2,4-triazoles with potent antitubercular activity. nih.gov

Azides , such as sodium azide, which is used as a gas-forming agent in airbags, can be produced from hydrazine through a reaction with sodium nitrite (B80452). wikipedia.org

Hydrazides are another important class of compounds derived from hydrazine. They can be synthesized through various methods, including the reaction of hydrazine hydrate with esters, anhydrides, or acyl chlorides. mdpi.com These reactions are often carried out in an alcohol solvent at room temperature or under reflux. mdpi.com A "one-pot" synthesis of trisubstituted hydrazides has also been developed, involving the reduction of hydrazones followed by an in situ reaction with a carboxylic acid. researchgate.net Hydrazides themselves are valuable precursors for other bioactive compounds, such as hydrazine-hydrazones. mdpi.com

Heterocyclic Ring Formation

The bifunctional nature of hydrazine, with its two amine groups, makes it a key building block for the synthesis of a wide variety of heterocyclic compounds. wikipedia.org This is achieved through condensation reactions with a range of difunctional electrophiles. wikipedia.org

One of the most common applications of hydrazine in heterocyclic synthesis is the formation of pyrazoles . The reaction of hydrazine and its substituted derivatives with β-diketones or β-ketoesters is a well-established and general route to pyrazoles. clockss.org Similarly, the reaction of hydrazines with 3-oxonitriles leads to the formation of aminopyrazoles in high yields. clockss.org For example, the condensation of hydrazine with 2,4-pentanedione yields 3,5-dimethylpyrazole. wikipedia.org

Hydrazine derivatives are also extensively used in the synthesis of various other heterocyclic systems. For instance, the reaction of chalcones with hydrazine hydrate or phenyl this compound can produce pyrazolines . arabjchem.org In the Einhorn-Brunner reaction, hydrazines react with imides to form triazoles . wikipedia.org Furthermore, hydrazine can be used to synthesize larger ring systems. clockss.org The specific reaction conditions and the nature of the substituents on the hydrazine and the electrophile can influence the structure of the resulting heterocyclic product. arabjchem.org

Schiff Base Formation and Coordination Complexes

Hydrazine and its derivatives readily undergo condensation reactions with aldehydes or ketones to form Schiff bases, also known as imines or hydrazones. tandfonline.comniscpr.res.in These Schiff bases are an important class of ligands in coordination chemistry due to their facile synthesis and the presence of the azomethine (C=N) group, which can coordinate to metal ions. nih.gov

The resulting Schiff base ligands can coordinate with a variety of transition metal ions, such as Ni(II), Cu(II), Co(II), and Zn(II), to form stable coordination complexes. tandfonline.commdpi.com These complexes often exhibit interesting properties and have potential applications in various fields, including catalysis and materials science. niscpr.res.in The Schiff base ligands typically contain donor atoms like nitrogen and oxygen, which facilitate coordination with the metal ions, leading to the formation of colorful and thermally stable metal complexes. niscpr.res.in The geometry and properties of the resulting coordination complexes are influenced by the nature of the Schiff base ligand and the metal ion.

The structural design of hydrazine-based Schiff bases can be tailored to create ligands with specific donor atom sets, such as ONO and NNO, which provides valuable information about their coordination behavior with metal ions. tandfonline.com These complexes can form interesting hydrogen-bonded self-assemblies in both their metal-free state and upon coordination to metal ions. tandfonline.com

Interaction with Biological Systems and Mechanistic Implications

Hydrazine and its derivatives can exert significant effects on biological systems through various mechanisms, often involving interactions with key enzymes and molecules.

Antifolate and Nitric Oxide Donor Mechanisms

Certain hydrazine derivatives have been investigated for their potential as therapeutic agents, acting through mechanisms that involve antifolate activity and nitric oxide (NO) donation.

Some 2-arylquinazolin-4-hydrazine derivatives have been shown to exhibit a dual mechanism of action, acting as both antifolates and NO-donors . researchgate.netnih.gov The 2-arylquinazoline core of these molecules appears to be crucial for their antifolate activity, likely by interfering with the biosynthesis of folates. nih.gov

The hydrazine moiety connected to an electron-deficient ring system can be susceptible to decomposition in an oxidative environment, leading to the cleavage of the N-N bond and the release of nitric oxide (NO) . researchgate.net NO is a signaling molecule with various physiological roles, and its release can contribute to the biological activity of these compounds. researchgate.net The potential of hydrazine derivatives as NO-donors has been explored for applications such as antithrombotic and vasodilating agents. nih.gov

Inhibition of Pyridoxine (B80251) (Vitamin B6) and Pyridoxal (B1214274) 5' Phosphate (B84403) (P5P)

A significant toxicological effect of hydrazine and its derivatives is their interference with the metabolism of vitamin B6. nih.gov Hydrazine-containing compounds can inhibit the action of pyridoxine (vitamin B6) and its active form, pyridoxal 5'-phosphate (P5P). nih.govmhmedical.com

This inhibition occurs through multiple mechanisms. Hydrazines can directly inhibit the enzyme pyridoxal kinase , which is responsible for phosphorylating pyridoxine to P5P. mhmedical.commhmedical.compnas.org Additionally, hydrazines can directly react with P5P to form hydrazones, which are then rapidly excreted, leading to a functional deficiency of this essential coenzyme. mhmedical.commhmedical.com

P5P is a crucial cofactor for numerous enzymatic reactions, including the synthesis of the neurotransmitter gamma-aminobutyric acid (GABA). mhmedical.comlitfl.com By depleting P5P levels, hydrazine can disrupt the balance between excitatory and inhibitory neurotransmitters in the brain, leading to neurological effects such as seizures. nih.gov This mechanism is also implicated in the toxicity of other hydrazine-containing compounds like isoniazid. mhmedical.commhmedical.com

Interaction with Key Cellular Molecules

Hydrazine can interact with various cellular molecules, leading to a range of biological effects. It is proposed that hydrazine can react with endogenous formaldehyde (B43269) to form a hydrazone intermediate, which can then be metabolized to a methylating agent. nih.gov This agent can then form DNA adducts, such as N7-methylguanine and O6-methylguanine, which have been identified in the liver of animals exposed to hydrazine. nih.gov

Furthermore, hydrazine can react with pyrimidine (B1678525) bases in DNA, potentially leading to the loss of these bases. nih.gov Studies have shown that exposure to hydrazine can lead to S-phase cell cycle arrest and can sensitize cells that lack certain DNA repair proteins. nih.govresearchgate.net

At the molecular level, hydrazine can also interact with proteins. For instance, in silico studies have explored the interaction of hydrazine compounds with proteins like pertuzumab, suggesting potential binding through hydrogen bonds, hydrophobic interactions, and electrostatic interactions. unnes.ac.id

Oxidative Metabolism and Reactive Species Generation

The biological and chemical reactivity of hydrazine is intrinsically linked to its metabolic activation, a process predominantly characterized by oxidation that leads to the formation of various reactive intermediates. This metabolic conversion is catalyzed by several key enzyme systems, including cytochrome P450 (CYP450), monoamine oxidase, and various peroxidases. nih.govlongdom.org The generation of these reactive species is a critical factor in the compound's subsequent interactions with cellular macromolecules. nih.gov

The oxidative metabolism of hydrazine is a complex process involving multiple enzymatic pathways. The cytochrome P450 enzyme system is a major contributor to this transformation. nih.govucl.ac.uk Studies using isolated rat liver microsomes have demonstrated that the metabolism of hydrazine is dependent on the presence of NADPH and oxygen, a hallmark of CYP450-catalyzed reactions. ucl.ac.ukcdc.gov The involvement of CYP450 is further substantiated by the fact that its inhibitors, such as carbon monoxide and piperonyl butoxide, significantly reduce hydrazine metabolism. ucl.ac.uk Specific isozymes, including CYP2E1, CYP1A1/1A2, and CYP2B1, have been identified as being involved in the metabolic processing of hydrazine. nih.gov A notable consequence of this metabolic pathway is the potential for "suicidal inactivation," where reactive intermediates formed during the reaction bind to the active site of the cytochrome P450 isozymes, leading to their inactivation and inhibiting further metabolism. nih.govlongdom.org

Peroxidases, such as horseradish peroxidase and those within the prostaglandin/arachidonic acid system, also contribute to the oxidative metabolism of hydrazine derivatives. nih.govlongdom.orgnih.gov However, hydrazines are often considered poor substrates for these enzymes because they tend to cause inactivation during the oxidation process. nih.gov Interestingly, research has shown that the presence of other efficient peroxidase substrates, which act as "mediators," can stimulate the peroxidase-catalyzed oxidation of hydrazines, reduce enzyme inactivation, and enhance the generation of metabolites capable of causing DNA damage. nih.gov

The metabolic activation of hydrazine ultimately results in the production of a cascade of free radicals and reactive oxygen species (ROS). nih.govwho.int The process often begins with a one-electron oxidation of the hydrazine molecule, leading to the formation of primary free radicals. nih.govlongdom.org These initial radicals can then react with molecular oxygen to generate a series of highly reactive species, including the superoxide (B77818) anion radical (O₂⁻), hydrogen peroxide (H₂O₂), and the exceptionally reactive hydroxyl radical (•OH). nih.govlongdom.org The formation of these species can overwhelm the cell's antioxidant defenses, leading to a state of oxidative stress, characterized by the depletion of crucial molecules like reduced glutathione. nih.govwho.int

In addition to ROS, the metabolism can also generate nitrogen- and carbon-centered radicals. who.intoup.com The formation of these radicals has been demonstrated through techniques like electron spin resonance spectroscopy. who.int These reactive intermediates, along with ROS, are capable of interacting with and damaging vital cellular components. They can induce single-strand breaks in DNA, form DNA adducts, and initiate the peroxidation of membrane lipids by abstracting hydrogen atoms. nih.govnih.govwho.int

Table 1: Key Enzymes in Hydrazine Oxidative Metabolism

| Enzyme System | Specific Isozymes / Components | Key Findings | Citations |

| Cytochrome P450 (CYP450) | CYP2E1, CYP1A1/1A2, CYP2B1/2 | Catalyzes the major route of hydrazine metabolism; requires NADPH and oxygen. Can be subject to suicidal inactivation. | nih.govucl.ac.uknih.govucl.ac.uk |

| Peroxidases | Horseradish Peroxidase, Prostaglandin Synthase | Mediate oxidation, though often with concurrent enzyme inactivation. This process can be enhanced by other substrates. | nih.govlongdom.orgnih.gov |

| Flavin-containing Mono-oxygenases | Amine Oxidase | Participates in hydrazine metabolism, indicated by inhibition with methimazole. | ucl.ac.ukucl.ac.uk |

| Mitochondrial Enzymes | Monoamine Oxidase | Metabolizes mono- and disubstituted hydrazines and may play a role in hydrazine metabolism itself. | nih.govucl.ac.uk |

Table 2: Reactive Species Generated from Hydrazine Metabolism

| Reactive Species | Precursor / Pathway | Cellular Effect | Citations |

| Hydroxyl Radical (•OH) | Formed from primary radicals reacting with O₂ | Highly reactive; induces oxidative stress and damages macromolecules. | nih.govlongdom.org |

| Superoxide Anion Radical (O₂⁻) | Formed from primary radicals reacting with O₂ | Contributes to oxidative stress. | nih.govlongdom.org |

| Carbon-centered Radicals | Formed during metabolism by systems like peroxidases and CYP450. | Can react with oxygen to form peroxyl radicals or directly interact with macromolecules. | oup.compsu.edu |

| Nitrogen-centered Radicals | Postulated to form from one-electron oxidation. | Unstable intermediates that can lead to the formation of carbon-centered radicals. | oup.com |

| Hydrogen Peroxide (H₂O₂) | Product of the reaction between primary radicals and O₂. | A relatively stable ROS that can participate in further radical-generating reactions. | nih.govlongdom.org |

Applications of Hydrazine Hydrochloride in Specialized Research Fields

Pharmaceutical and Medicinal Chemistry Research

In the realm of pharmaceutical and medicinal chemistry, hydrazine (B178648) hydrochloride is a key precursor for the synthesis of numerous compounds with therapeutic potential. Its role is central to the development of new drugs targeting a range of diseases.

Precursor in the Synthesis of Bioactive Compounds

Hydrazine hydrochloride's versatility as a precursor is evident in its application in creating a variety of bioactive molecules.

This compound is a fundamental component in the synthesis of novel antifungal agents. Research has demonstrated its use in creating hydrazine-based compounds that exhibit fungicidal activity against pathogenic fungi like Candida albicans. nih.gov For instance, certain synthesized hydrazine derivatives have shown potent antifungal effects, even against drug-resistant strains. nih.gov The synthesis often involves the condensation of this compound with various carbonyl compounds to produce hydrazones, which can be further modified to enhance their antifungal efficacy. researchgate.net Studies have shown that some of these compounds work by inducing oxidative damage in the fungal cells. nih.gov

For example, a series of 3-azolyl-4-chromanone phenylhydrazones were synthesized by reacting 3-azolyl-4-chromanones with phenylhydrazine (B124118) hydrochloride. d-nb.info Many of these compounds displayed significant in vitro antifungal activity against Candida albicans, Saccharomyces cerevisiae, and Microsporum gypseum. d-nb.info Similarly, isatin (B1672199) derivatives synthesized using hydrazine hydrate (B1144303) have shown notable mycelium inhibition against various rice fungi. benthamdirect.com

Table 1: Examples of this compound in the Synthesis of Antifungal Agents

| Starting Material | Reagent | Resulting Compound Class | Target Fungi | Reference |

| 3-Azolyl-4-chromanone | Phenylthis compound | 3-Azolyl-4-chromanone phenylhydrazones | Candida albicans, Saccharomyces cerevisiae, Microsporum gypseum | d-nb.info |

| Isatin | Hydrazine hydrate | Isatin derivatives | Helminthosporium oryzae, Rhizoctonia solani, Fusarium moniliforme | benthamdirect.com |

| Carabrone | Hydrazine hydrate | Carabrone hydrazone derivatives | Botrytis cinerea, Colletotrichum lagenarium | nih.gov |

| Various Carbonyl Compounds | This compound | Hydrazine-based compounds | Candida albicans | nih.gov |

This compound is a critical building block in the synthesis of essential antitubercular drugs.

Isoniazid: Isoniazid (isonicotinic acid hydrazide), a cornerstone of tuberculosis treatment, is synthesized using hydrazine. wikipedia.orgunesp.brpharmacy180.comslideshare.net The process typically involves the reaction of an isonicotinate (B8489971) ester with hydrazine hydrate. google.comgoogle.comresearchgate.net Various synthetic routes have been developed to improve yield and purity, often starting from 4-cyanopyridine (B195900) or isonicotinic acid. unesp.brgoogle.com Isoniazid acts as a prodrug, activated by a mycobacterial catalase-peroxidase enzyme, to inhibit the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. wikipedia.org

Hydralazine (B1673433) Derivatives: Hydralazine, primarily known as an antihypertensive drug, has also been a scaffold for developing new antitubercular agents. scirp.orggoogle.comgoogle.com Schiff bases derived from hydralazine hydrochloride have been synthesized and shown to possess antimicrobial properties. scirp.orgscirp.org These derivatives are typically formed through the condensation reaction of hydralazine hydrochloride with various aldehydes or ketones. scirp.orgscirp.org Furthermore, hispolon (B173172) derived pyrazole (B372694) sulfonamides, synthesized using 4-sulfonamidephenyl this compound, have demonstrated potent antitubercular activity. scielo.org.mx

Table 2: Synthesis of Antitubercular Drugs Using Hydrazine Derivatives

| Drug/Derivative | Precursor(s) | Key Reagent | Mechanism of Action (if known) | Reference |

| Isoniazid | Isonicotinic acid ester | Hydrazine hydrate | Inhibits mycolic acid synthesis | wikipedia.orgunesp.brgoogle.comgoogle.comresearchgate.net |

| Hydralazine Schiff Bases | Hydralazine hydrochloride, Aldehydes/Ketones | - | Antimicrobial activity | scirp.orgscirp.org |

| Hispolon Pyrazole Sulfonamides | Hispolon, Dihydrohispolons | 4-Sulfonamidephenyl this compound | Potent antitubercular activity | scielo.org.mx |

| N-substituted amino acid hydrazides | N-Boc amino acids, Hydrazides | - | Enhanced antibacterial activity against Mtb | mdpi.com |

| Naphtho[2,1-b]furan-2-carboxamide Derivatives | 2-Hydroxy-1-naphthaldehyde, Ethyl bromoacetate | Hydrazine hydrate | Antitubercular activity | nih.gov |

The synthesis of novel anti-cancer agents frequently employs this compound and its derivatives. Pyrazole derivatives, a class of heterocyclic compounds known for their anticancer properties, are often synthesized using hydrazine. rsc.org These compounds can inhibit various targets involved in cell proliferation, such as VEGFR-2, EGFR, and tubulin polymerization. mdpi.com

For example, a series of hydrazine carboxamides were synthesized and evaluated for their anticancer activity against a panel of cancer cell lines, with some compounds showing significant growth inhibition. nih.gov Another study reported the synthesis of hydroquinone-chalcone-pyrazoline hybrid derivatives using hydrazine monohydrate, which were designed as potential anticancer agents. mdpi.com Furthermore, ultrasound has been utilized to promote the green synthesis of hydrazines that have shown promising anticancer activity. nih.gov

Table 3: this compound in the Synthesis of Anti-cancer Compounds

| Compound Class | Synthetic Approach | Target/Mechanism | Reference |

| Pyrazole derivatives | Cyclization reactions involving hydrazine | Inhibition of VEGFR-2, EGFR, tubulin polymerization | rsc.orgmdpi.com |

| Hydrazine carboxamides | Condensation of semicarbazides with aromatic carbonyls | Inhibition of cancer cell growth | nih.gov |

| Hydroquinone-chalcone-pyrazoline hybrids | Reaction of chalcones with hydrazine monohydrate | Potential anticancer activity | mdpi.com |

| Quinolin-2(1H)-one-based pyrazoles | Reaction with hydrazine hydrate | Anticancer activity against cervical and colon cancer cell lines | rsc.org |

| Pyrazolo[4,3-d]pyrimidin-7(6H)-ones | Reaction with hydrazine hydrate | mTOR inhibition, apoptosis | rsc.org |

This compound is a versatile reagent for synthesizing compounds with a broad spectrum of biological activities, including antimicrobial, antioxidant, and anti-inflammatory effects.

Antimicrobial: Schiff bases derived from hydralazine hydrochloride have demonstrated antimicrobial activity against various bacterial strains. scirp.orgscirp.org Pyrimidine (B1678525) and pyrimidopyrimidine derivatives synthesized using hydrazine hydrate have also shown excellent antimicrobial properties. nih.gov Furthermore, quinoline-hydrazone derivatives have been synthesized and evaluated for their antimicrobial potential. nih.gov

Antioxidant: Novel chalcones and pyrazolic chalcones synthesized using hydrazine hydrate have exhibited promising antioxidant activities by scavenging free radicals. scirp.org Quinoline-hydrazone derivatives have also shown better antioxidant activity compared to their benzimidazole (B57391) counterparts. nih.gov Additionally, pyrazole-linked hydrazone derivatives have demonstrated a notable ability for DPPH scavenging. doi.org

Anti-inflammatory: Benzoxazinone and quinazolinone derivatives, synthesized through reactions involving hydrazine hydrate, have shown significant anti-inflammatory activities. jst.go.jp Pyrazole-linked hydrazone derivatives have also exhibited enhanced anti-inflammatory efficacy when compared to standard drugs like diclofenac (B195802) sodium. doi.org

Table 4: Multifunctional Compounds Synthesized from Hydrazine Derivatives

| Compound Class | Activity | Synthetic Precursor(s) | Reference |

| Hydralazine Schiff Bases | Antimicrobial, Antioxidant | Hydralazine hydrochloride, Aldehydes/Ketones | scirp.orgscirp.org |

| Pyrimidine and Pyrimidopyrimidine Derivatives | Antimicrobial, Anti-inflammatory, Antioxidant | Hydrazine hydrate | nih.gov |

| Quinoline-Hydrazone Derivatives | Antimicrobial, Antioxidant | Quinoline, Hydrazine hydrate, Aromatic aldehyde | nih.gov |

| Pyrazolic Chalcones | Antioxidant | Chalcones, Hydrazine hydrate | scirp.org |

| Benzoxazinone and Quinazolinone Derivatives | Antimicrobial, Anti-inflammatory | 2-[α-benzoylaminostyryl]-6,8-dibromo-3,1-benzoxazin-4(H)-one, Hydrazine hydrate | jst.go.jp |

| Pyrazole-linked Hydrazone Derivatives | Antibacterial, Anti-inflammatory, Antioxidant | Various hydrazones | doi.org |

Hydrazine derivatives are instrumental in the development of new analgesic agents and selective COX-2 inhibitors, which are sought after for their potential to reduce the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Research has focused on synthesizing novel hydrazide and hydrazine derivatives to create new analgesic compounds. researchgate.netnih.gov Many of these synthesized compounds have shown significant reductions in pain response in animal models. researchgate.netnih.gov For instance, certain hydrazone derivatives have been identified as potent analgesic agents. nih.gov

In the area of COX-2 inhibition, pyrazolone (B3327878) derivatives possessing an aminosulfonyl pharmacophore have been designed and synthesized as inhibitors of both COX-2 and 5-lipoxygenase (5-LOX) enzymes. acs.org Similarly, dihydropyridazinone and phthalazinone derivatives have been developed as potent anti-inflammatory and analgesic agents, with some showing selective COX-2 inhibitory activity. esmed.org The synthesis of these compounds often involves the cyclization of appropriate keto acids with hydrazine derivatives. esmed.org

Table 5: Hydrazine Derivatives in the Synthesis of Analgesics and COX-2 Inhibitors

| Compound Class | Target/Activity | Synthetic Approach | Reference |

| Hydrazide and Hydrazine Derivatives | Analgesic | Condensation of hydrazides/hydrazines with aldehydes | researchgate.netnih.gov |

| Pyrazolone Derivatives | COX-2/5-LOX Inhibition | Reaction with phenyl this compound derivatives | acs.org |

| Dihydropyridazinone/Phthalazinone Derivatives | Anti-inflammatory, Analgesic, COX-2 Inhibition | Cyclization of γ-keto acids with hydrazine derivatives | esmed.org |

| Indomethacin (B1671933) Analogs | Anti-inflammatory, Analgesic, Reduced Ulcerogenicity | Modification of indomethacin using hydrazine hydrate | tandfonline.com |

Development of Bioorthogonal Probes in Biological Systems